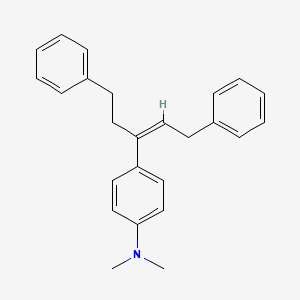
3-(4Dimethylaminophenyl)-1,5-diphenylpent-2-en
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4Dimethylaminophenyl)-1,5-diphenylpent-2-en is a compound that has garnered significant interest in the fields of chemistry and material science. This compound is characterized by its unique structure, which includes a dimethylamino group attached to a phenyl ring, and a pent-2-en backbone with two phenyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4Dimethylaminophenyl)-1,5-diphenylpent-2-en typically involves the condensation of 4-(dimethylamino)benzaldehyde with appropriate ketones or aldehydes under basic or acidic conditions. One common method involves the use of acetic anhydride and pyridine as catalysts, where the reaction is carried out at elevated temperatures (around 220°C) to facilitate the formation of the desired product . Another approach involves the use of sodium hydroxide in the presence of a phase transfer catalyst such as Aliquat 336 .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The choice of catalysts and reaction conditions can be optimized to enhance yield and purity. Continuous flow reactors may also be employed to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4Dimethylaminophenyl)-1,5-diphenylpent-2-en undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium or platinum catalysts, resulting in the formation of reduced amines or alcohols.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the dimethylamino group acts as an activating group, facilitating reactions with halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium (Pd) or platinum (Pt) catalysts
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃), sulfonating agents (SO₃)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
3-(4Dimethylaminophenyl)-1,5-diphenylpent-2-en has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4Dimethylaminophenyl)-1,5-diphenylpent-2-en involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, modulating their activity.
Pathways Involved: It may influence cellular signaling pathways, leading to changes in gene expression, protein synthesis, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-(4-Dimethylaminophenyl)pyridine: Shares the dimethylamino group and phenyl ring, but differs in the core structure.
Pyrazole Derivatives: Contain nitrogen atoms in a five-membered ring, offering different chemical and biological properties.
Uniqueness
3-(4Dimethylaminophenyl)-1,5-diphenylpent-2-en is unique due to its specific structural arrangement, which imparts distinct photophysical properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.
Properties
Molecular Formula |
C25H27N |
|---|---|
Molecular Weight |
341.5 g/mol |
IUPAC Name |
4-[(Z)-1,5-diphenylpent-2-en-3-yl]-N,N-dimethylaniline |
InChI |
InChI=1S/C25H27N/c1-26(2)25-19-17-24(18-20-25)23(15-13-21-9-5-3-6-10-21)16-14-22-11-7-4-8-12-22/h3-12,15,17-20H,13-14,16H2,1-2H3/b23-15- |
InChI Key |
CVOMFEVOSHTJTA-HAHDFKILSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C(=C\CC2=CC=CC=C2)/CCC3=CC=CC=C3 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=CCC2=CC=CC=C2)CCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















